molecular formula C15H16N2O3 B5752221 N-[3-(4-morpholinyl)phenyl]-2-furamide

N-[3-(4-morpholinyl)phenyl]-2-furamide

Cat. No. B5752221
M. Wt: 272.30 g/mol
InChI Key: PIZZKBUAWPNHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)phenyl]-2-furamide, also known as Fumitremorgin C (FTC), is a natural product that belongs to the class of indole alkaloids. FTC was first isolated from the fungus Aspergillus fumigatus and has been found to have several applications in scientific research.

Mechanism of Action

The mechanism of action of FTC involves the inhibition of ABC transporters. Specifically, FTC binds to the nucleotide-binding domains (NBDs) of ABC transporters, preventing the hydrolysis of ATP and thus blocking the transport of substrates across the cell membrane. This mechanism has been confirmed through structural studies of FTC bound to ABC transporters.
Biochemical and Physiological Effects:
FTC has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on ABC transporters, FTC has been found to induce apoptosis (programmed cell death) in cancer cells. This effect is thought to be due to the inhibition of ABC transporters, which can lead to the accumulation of toxic metabolites in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using FTC in lab experiments is its specificity for ABC transporters. This allows researchers to study the role of ABC transporters in drug resistance without affecting other cellular processes. However, one limitation of using FTC is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of FTC for a given experiment.

Future Directions

There are several future directions for the study of FTC. One area of research is the development of more potent and selective inhibitors of ABC transporters. Another area of research is the use of FTC in combination with other drugs to overcome drug resistance in cancer cells. Finally, the study of the physiological effects of FTC in non-cancer cells could provide insight into its potential use in other diseases.

Synthesis Methods

FTC can be synthesized through a multi-step process starting with the reaction of 3-nitrobenzaldehyde with morpholine to form 3-(4-morpholinyl)benzaldehyde. This intermediate is then reacted with furfurylamine to yield FTC. The synthesis of FTC has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

FTC has been found to have several applications in scientific research. One of the primary uses of FTC is as an inhibitor of ATP-binding cassette (ABC) transporters. ABC transporters are membrane proteins that play a critical role in the transport of various molecules across the cell membrane. FTC has been shown to inhibit the activity of ABC transporters, making it a valuable tool for studying drug transport and resistance in cancer cells.

properties

IUPAC Name

N-(3-morpholin-4-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(14-5-2-8-20-14)16-12-3-1-4-13(11-12)17-6-9-19-10-7-17/h1-5,8,11H,6-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZZKBUAWPNHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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